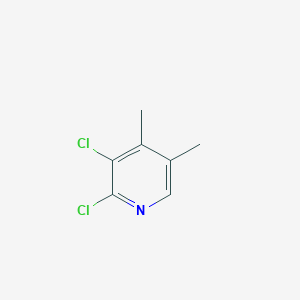
2,3-Dichloro-4,5-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-4,5-dimethylpyridine is a heterocyclic organic compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4,5-dimethylpyridine typically involves the chlorination of 4,5-dimethylpyridine. One common method includes the reaction of 4,5-dimethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
2,3-Dichloro-4,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Reduction: Products include reduced derivatives with different functional groups.
科学研究应用
2,3-Dichloro-4,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dichloro-4,5-dimethylpyridine involves its interaction with specific molecular targets. The chlorine atoms and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved include nucleophilic substitution and electrophilic addition, which facilitate the formation of new chemical bonds and the modification of existing ones.
相似化合物的比较
Similar Compounds
- 2,3-Dichloro-4,6-dimethylpyridine
- 2,4-Dichloro-5-methylpyrimidine
- 2,3-Dichloro-4,5-dimethylpyrimidine
Uniqueness
2,3-Dichloro-4,5-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of two chlorine atoms and two methyl groups in specific positions makes it a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules.
属性
分子式 |
C7H7Cl2N |
|---|---|
分子量 |
176.04 g/mol |
IUPAC 名称 |
2,3-dichloro-4,5-dimethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3 |
InChI 键 |
IZIBHGRKDNLNNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















